BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to ALK Inhibitors:
GSK1838705A vs. Crizotinib and Alectinib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the
investigational ALK inhibitor GSK1838705A with the established ALK inhibitors crizotinib and
alectinib. The information is compiled from various preclinical studies to offer a comprehensive
overview for research and drug development purposes.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively
activated through genetic alterations such as chromosomal rearrangements, acts as a potent
oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer
(NSCLC). The development of ALK inhibitors has significantly improved outcomes for patients
with ALK-positive malignancies. Crizotinib was the first-generation ALK inhibitor to receive
clinical approval, followed by more potent and selective second-generation inhibitors like
alectinib, which has demonstrated superiority over crizotinib in clinical trials. GSK1838705A is
a small molecule inhibitor of ALK and the insulin-like growth factor-1 receptor (IGF-1R). This
guide focuses on the comparative preclinical data of these three inhibitors.

Data Presentation

The following tables summarize the quantitative data on the biochemical and cellular potency
of GSK1838705A, crizotinib, and alectinib based on available preclinical data.
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Disclaimer: The data presented below are compiled from different studies. Direct comparison

should be made with caution as experimental conditions may have varied between studies.

Table 1: Biochemical Potency Against Wild-Type ALK

Inhibitor Target IC50 (nM) Assay Type Reference
Cell-free kinase
GSK1838705A ALK 0.5 [1]
assay
Crizotinib ALK 24 Cell-based assay [2]
o Cell-free kinase
Alectinib ALK 19 [3]
assay
Table 2: Cellular Potency in ALK-Positive Cancer Cell Lines
o . Cancer EC50/GI50
Inhibitor Cell Line Assay Type Reference
Type (nM)
Anaplastic ) )
GSK1838705 Proliferation
Karpas-299 Large Cell 24-88 [4]
A Assay
Lymphoma
Anaplastic ] )
GSK1838705 Proliferation
SR-786 Large Cell 24-88 [4]
A Assay
Lymphoma
Non-Small
o Proliferation
Crizotinib H3122 Cell Lung ~20-50 [5]
Assay
Cancer
Non-Small
o Proliferation
Alectinib NCI-H2228 Cell Lung ~20-30 [6]
Assay
Cancer

Table 3: Activity Against ALK Resistance Mutations
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Inhibitor ALK Mutation Potencyl/Activity Reference
Crizotinib L1196M Reduced Potency [7]
Crizotinib G1202R Ineffective [7]
Alectinib L1196M Active [8]
Alectinib G1202R Limited Activity [9]
GSKL838705A Crizotinib-Resistant Effective in [10]

ALCL

overcoming resistance

Signaling Pathway and Inhibitor Action

The diagram below illustrates the simplified ALK signaling pathway and the points of inhibition

for GSK1838705A, crizotinib, and alectinib.
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Caption: ALK signaling pathway and points of inhibition.
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Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These
protocols are based on published literature and are intended to provide a general framework.
Specific details may vary between individual experiments and laboratories.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against
the ALK kinase.

Materials:

e Recombinant ALK kinase domain

o ATP (Adenosine triphosphate)

o Substrate (e.g., a synthetic peptide)

e Test compounds (GSK1838705A, crizotinib, alectinib) dissolved in DMSO
o Assay buffer (e.g., Tris-HCI, MgCI2, DTT)

o Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

e Microplate reader

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

In a microplate, add the ALK enzyme to each well.

Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-
30 minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
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» Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled
temperature (e.g., 30°C).

o Stop the reaction and add the detection reagent according to the manufacturer's instructions.
e Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

o Calculate the percentage of inhibition for each compound concentration relative to the
DMSO control.

o Determine the IC50 value by fitting the data to a dose-response curve using appropriate
software (e.g., GraphPad Prism).

Cellular Proliferation Assay (General Protocol)

Objective: To determine the half-maximal effective concentration (EC50) or growth inhibition
(GI150) of a compound on the proliferation of ALK-dependent cancer cells.

Materials:

ALK-positive cancer cell lines (e.g., Karpas-299, SR-786, NCI-H2228, H3122)

Complete cell culture medium

Test compounds (GSK1838705A, crizotinib, alectinib) dissolved in DMSO

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

Microplate reader

96-well cell culture plates
Procedure:

o Seed the ALK-positive cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

e Prepare serial dilutions of the test compounds in cell culture medium.
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Remove the existing medium from the wells and add the medium containing the diluted test
compounds. Include a DMSO vehicle control.

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator
with 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to
develop.

Measure the absorbance or luminescence using a microplate reader.

Calculate the percentage of cell viability for each compound concentration relative to the
DMSO control.

Determine the EC50 or GI50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of an ALK inhibitor in a mouse xenograft

model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

ALK-positive cancer cell line

Test compounds formulated for oral or intraperitoneal administration
Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of ALK-positive cancer cells into the flank of each
mouse.
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» Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm?).
o Randomize the mice into treatment and control groups.

o Administer the test compound or vehicle control to the respective groups at a specified dose
and schedule (e.g., once daily by oral gavage).

e Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume
can be calculated using the formula: (Length x Width?2) / 2.

» Monitor the body weight of the mice as an indicator of toxicity.

o Continue treatment for a predetermined period or until tumors in the control group reach a
specified size.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic marker analysis).

o Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation and comparison
of ALK inhibitors.
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Caption: Preclinical evaluation workflow for ALK inhibitors.
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Conclusion

This guide provides a comparative overview of the preclinical data for GSK1838705A,
crizotinib, and alectinib. Based on the available data, GSK1838705A demonstrates potent
inhibition of the ALK enzyme. Alectinib shows greater potency than crizotinib in both
biochemical and cellular assays and has demonstrated superior clinical efficacy. A key
preclinical finding for GSK1838705A is its ability to overcome crizotinib resistance in an
anaplastic large cell lymphoma model, suggesting a potential role in treating resistant disease.
However, a lack of direct, head-to-head comparative studies necessitates caution when
interpreting the relative potencies of these inhibitors. Further preclinical and clinical
investigations are required to fully elucidate the comparative efficacy and safety profile of
GSK1838705A relative to established second-generation ALK inhibitors like alectinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to ALK Inhibitors: GSK1838705A
vs. Crizotinib and Alectinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684688#9gsk1838705a-vs-other-alk-inhibitors-e-g-
crizotinib-alectinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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